molecular formula C21H40O3 B585306 Glycidyl Stearate-d5 CAS No. 1346598-19-3

Glycidyl Stearate-d5

Cat. No.: B585306
CAS No.: 1346598-19-3
M. Wt: 345.579
InChI Key: OUQGOXCIUOCDNN-UITAJUKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycidyl Stearate-d5 (CAS 1346598-19-3) is a deuterated analog of glycidyl stearate, featuring five deuterium atoms substituted in the oxirane ring and methyl group of the glycidyl moiety. Its molecular formula is C₂₁H₃₅D₅O₃, with a molecular weight of 345.57 g/mol . This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying glycidyl esters (GEs) and 3-monochloropropane-1,2-diol (3-MCPD) esters in food matrices, particularly vegetable oils . Its deuterated structure ensures minimal interference from matrix effects, enabling precise quantification of target analytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl Stearate-d5 is synthesized through the esterification of stearic acid with epichlorohydrin. The reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the epoxide group of epichlorohydrin. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and distillation are common in industrial production to achieve the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions

Glycidyl Stearate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycidyl Stearate-d5 is widely used in scientific research due to its unique properties and applications:

Mechanism of Action

The mechanism of action of Glycidyl Stearate-d5 involves its reactive epoxide group, which can form covalent bonds with various nucleophiles. This reactivity allows it to crosslink polymers and modify surfaces. In biological systems, the epoxide group can interact with proteins and enzymes, affecting their function and activity. The deuterium labeling in this compound provides additional stability and allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

Structural and Functional Analogues

Glycidyl Oleate-d5 (CAS 1426395-63-2)

  • Molecular Formula : C₂₁H₃₃D₅O₃ (MW: 343.56 g/mol) .
  • Key Differences :
    • The fatty acid moiety is oleic acid (C18:1) instead of stearic acid (C18:0), introducing a double bond.
    • Lower molecular weight due to reduced saturation.
    • Used similarly as an internal standard but tailored for unsaturated GEs like glycidyl oleate .

Glycidyl Palmitate-d5

  • Molecular Formula : Likely C₁₉H₃₁D₅O₃ (estimated MW: ~317.5 g/mol).
  • Key Differences :
    • Shorter fatty acid chain (palmitic acid, C16:0 ) compared to stearate (C18:0).
    • Preferred for analyzing GEs in oils with higher C16 content (e.g., palm oil) .

Non-Deuterated Glycidyl Esters

  • Examples : Glycidyl stearate (CAS 7460-84-6), glycidyl palmitate, glycidyl oleate.
  • Key Differences :
    • Lack isotopic labeling, making them unsuitable as internal standards due to co-elution with analytes in MS detection.
    • Used as reference materials for method validation .

Physicochemical Properties

Property Glycidyl Stearate-d5 Glycidyl Oleate-d5 Glycidyl Palmitate-d5 (Estimated)
Molecular Weight 345.57 g/mol 343.56 g/mol ~317.5 g/mol
Fatty Acid Chain C18:0 (stearic acid) C18:1 (oleic acid) C16:0 (palmitic acid)
Solubility Slightly soluble in CHCl₃ Slightly soluble in CHCl₃ Similar to stearate-d5
Retention Time (LC-MS) Longer due to C18 chain Shorter due to unsaturation Shortest due to C16 chain
Stability Stable at -20°C Similar Similar

Notes:

  • Retention times in LC-MS are influenced by chain length and saturation. For example, this compound elutes later than glycidyl palmitate-d5 due to its longer alkyl chain .
  • Unsaturated analogs (e.g., glycidyl oleate-d5) exhibit lower thermal stability and altered solubility compared to saturated derivatives .

Limitations of Non-Deuterated Analogs

  • Non-deuterated glycidyl esters (e.g., glycidyl stearate) cannot serve as internal standards due to identical retention times and ionization efficiencies as analytes, leading to quantification errors .

Biological Activity

Glycidyl Stearate-d5 is a deuterated derivative of Glycidyl Stearate, characterized by its molecular formula C21H35D5O3C_{21}H_{35}D_5O_3 and a molecular weight of approximately 345.57 g/mol. This compound features an epoxide functional group, which contributes to its reactivity and potential applications in various fields, particularly in biological research. The unique properties of this compound, including its isotopic labeling with deuterium, allow for precise tracking in analytical studies, making it valuable in understanding lipid metabolism and its implications in health and disease.

This compound is synthesized through the esterification of stearic acid with glycidol or epichlorohydrin, typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The purification methods employed include distillation or recrystallization to ensure high purity levels. The presence of the epoxide ring makes this compound reactive, allowing it to participate in various chemical reactions, including interactions with biological molecules.

Biological Activity

Reactivity with Biological Molecules:
The epoxide structure of this compound enables it to form covalent bonds with nucleophiles such as amino acids and nucleic acids. This characteristic is significant for studying lipid metabolism and potential roles in cancer research. For instance, glycidol, a hydrolysate derived from glycidyl esters, has been recognized for its neurotoxic and mutagenic properties, raising concerns about the safety of glycidyl esters in food products .

Toxicological Assessments

Recent studies have highlighted the toxicological implications of glycidyl esters, including this compound. Glycidol is classified as a genotoxic carcinogen by the International Agency for Research on Cancer (IARC), indicating that it may pose health risks due to its ability to react with DNA and form adducts . Furthermore, the margin of exposure (MoE) assessments suggest that consumer intake should be minimized as much as possible .

Case Studies

  • Food Safety Assessment:
    A study assessed the levels of glycidol in edible oils and fats, revealing that glycidyl esters like this compound can interconvert with potentially harmful compounds during food processing . The findings indicated that monitoring these compounds is crucial for ensuring food safety.
  • Analytical Method Development:
    Researchers developed a UPLC-ELSD method for determining glycidyl ester concentrations in edible oils. This method demonstrated high accuracy and precision, facilitating the analysis of complex mixtures containing this compound .

Data Tables

Property Value
Molecular FormulaC21H35D5O3C_{21}H_{35}D_5O_3
Molecular Weight345.57 g/mol
Purity>99%
Density0.9 ± 0.1 g/cm³
Reactivity Biological Implication
Forms covalent bondsPotential mutagenicity
Interacts with nucleophilesImplications in lipid metabolism

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Glycidyl Stearate-d5 with isotopic fidelity?

Methodological Answer : Synthesis typically involves esterification of deuterated stearic acid (C18:0-d5) with glycidol, using acid catalysts (e.g., sulfuric acid) under anhydrous conditions. Isotopic purity is ensured by using >98% deuterated precursors and verifying via NMR (e.g., absence of proton signals at δ 0.8–1.3 ppm for methyl/methylene groups) and mass spectrometry (e.g., m/z 357.4 for [M+H]+ with a +5 Da shift) . Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) removes unreacted glycidol. Characterization should include FTIR for epoxide ring confirmation (~910 cm⁻¹) and isotopic enrichment analysis via LC-MS/MS .

Q. What are the critical considerations for detecting this compound in lipid matrices using chromatography?

Methodological Answer : Prioritize sorbent selection for sample preparation: Amberlite XAD-7 effectively retains polar glycidyl esters but may underperform for non-polar analogs. For LC-MS/MS, use a C18 column (2.6 µm, 100 Å) with a gradient of acetonitrile/water (0.1% formic acid) to resolve deuterated analogs from non-deuterated contaminants. Quantify via stable isotope dilution analysis (SIDA) using this compound as an internal standard, ensuring baseline separation of isotopic peaks to avoid mass spectral overlap .

Q. How can isotopic purity be validated during synthesis?

Methodological Answer : Validate using high-resolution mass spectrometry (HRMS) to confirm the +5 Da mass shift and isotopic distribution (e.g., 99% deuterium incorporation at C18:0 chain). Cross-check with ¹H NMR to confirm the absence of non-deuterated protons in the stearate moiety. For trace impurities, employ GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization to detect residual glycidol or stearic acid .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer : Design stability studies by incubating the compound in buffered solutions (pH 4–9) at 25–60°C for 24–72 hours. Monitor degradation via LC-MS/MS, focusing on hydrolysis products (e.g., deuterated stearic acid and glycidol). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. Note that acidic conditions accelerate epoxide ring opening, while neutral/basic conditions favor ester hydrolysis .

Q. What strategies isolate this compound in complex lipid matrices without co-elution?

Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to separate glycidyl esters from triglycerides. Optimize elution with methanol:chloroform (4:1) after washing with hexane. For lipid-rich samples, pre-treat with lipase to hydrolyze triglycerides, followed by SPE to isolate intact glycidyl esters. Confirm recovery rates (≥85%) using deuterated internal standards .

Q. How should researchers address contradictory data from GC and LC methods for quantification?

Methodological Answer : Cross-validate methods using certified reference materials (CRMs) or spiked samples. GC may underestimate due to thermal degradation of epoxides; LC-MS/MS is preferred for intact analysis. Perform Bland-Altman plots to assess bias between methods. If discrepancies persist, validate via collaborative trials with ≥3 independent labs .

Q. Does deuterium labeling alter the reactivity of this compound compared to its non-deuterated form?

Methodological Answer : Compare reaction kinetics (e.g., epoxide ring-opening with nucleophiles like amines) using pseudo-first-order rate constants. Deuterium’s isotopic effect (kH/kD ≈ 1.5–2.0) may slow reactions slightly. Use DFT calculations to model electronic effects. Experimental validation via NMR reaction monitoring (e.g., disappearance of epoxide protons) is critical .

Q. How can trace-level quantification (<1 ppb) be achieved in food matrices?

Methodological Answer : Employ SIDA with this compound as the internal standard. Use matrix-matched calibration curves to correct for ion suppression. For ultra-trace detection, enhance sensitivity via atmospheric pressure chemical ionization (APCI) in negative ion mode. Limit of quantification (LOQ) can be improved by preconcentration using dispersive liquid-liquid microextraction (DLLME) .

Q. How do researchers reconcile conflicting findings between their data and prior literature on glycidyl ester toxicity?

Methodological Answer : Conduct meta-analyses of in vitro/in vivo studies, focusing on dose-response relationships and model systems (e.g., HepG2 vs. Caco-2 cells). Use Hill plots to compare EC50 values. If discrepancies arise from matrix effects (e.g., food vs. synthetic matrices), replicate experiments under identical conditions. Discuss mechanistic hypotheses (e.g., ester bioavailability differences) in the context of lipid metabolism pathways .

Q. What documentation standards ensure reproducibility in this compound studies?

Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework for experimental details. Report synthesis conditions (catalyst ratio, temperature), chromatographic parameters (column lot, gradient profile), and MS settings (cone voltage, collision energy). Deposit raw data in repositories like Zenodo with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Properties

CAS No.

1346598-19-3

Molecular Formula

C21H40O3

Molecular Weight

345.579

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D

InChI Key

OUQGOXCIUOCDNN-UITAJUKKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester;  Stearic Acid 2,3-Epoxypropyl-d5 Ester;  Glycidyl Octadecanoate-d5;  NSC 404228-d5;  Stearic Acid Glycidyl-d5 Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.